N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide
Brand Name: Vulcanchem
CAS No.: 1797872-78-6
VCID: VC5779334
InChI: InChI=1S/C17H18N2O2S2/c1-2-10-19(12-14-8-11-22-13-14)23(20,21)16-7-3-5-15-6-4-9-18-17(15)16/h3-9,11,13H,2,10,12H2,1H3
SMILES: CCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3
Molecular Formula: C17H18N2O2S2
Molecular Weight: 346.46

N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide

CAS No.: 1797872-78-6

Cat. No.: VC5779334

Molecular Formula: C17H18N2O2S2

Molecular Weight: 346.46

* For research use only. Not for human or veterinary use.

N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide - 1797872-78-6

Specification

CAS No. 1797872-78-6
Molecular Formula C17H18N2O2S2
Molecular Weight 346.46
IUPAC Name N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide
Standard InChI InChI=1S/C17H18N2O2S2/c1-2-10-19(12-14-8-11-22-13-14)23(20,21)16-7-3-5-15-6-4-9-18-17(15)16/h3-9,11,13H,2,10,12H2,1H3
Standard InChI Key CNLSRBDDAOOKMO-UHFFFAOYSA-N
SMILES CCCN(CC1=CSC=C1)S(=O)(=O)C2=CC=CC3=C2N=CC=C3

Introduction

Chemical Identity and Structural Features

N-Propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide (C₁₇H₁₈N₂O₂S₂; molecular weight 346.46 g/mol) features a quinoline ring substituted at the 8-position with a sulfonamide group. The sulfonamide nitrogen is further functionalized with a propyl chain and a thiophen-3-ylmethyl moiety (Fig. 1). The thiophene ring introduces π-conjugation and potential for hydrophobic interactions, while the propyl group enhances solubility and steric bulk.

Key structural attributes include:

  • Quinoline core: A bicyclic aromatic system known for intercalating with DNA and inhibiting enzymes like carbonic anhydrases (CAs) and pyruvate kinase M2 (PKM2) .

  • Sulfonamide group: A zinc-binding motif critical for inhibiting metalloenzymes such as CAs .

  • N-Alkylation: The propyl and thiophen-3-ylmethyl groups modulate electronic properties and binding affinity to biological targets .

Synthesis and Characterization

Synthetic Routes

The synthesis of N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide likely follows a multi-step protocol analogous to methods described for related quinoline-sulfonamides :

  • Sulfonation: Quinoline-8-sulfonyl chloride is prepared via chlorosulfonation of quinoline.

  • N-Alkylation: Sequential alkylation of the sulfonamide nitrogen with propyl bromide and 3-(bromomethyl)thiophene under basic conditions (e.g., K₂CO₃ in DMF).

  • Purification: Column chromatography or recrystallization yields the final product.

Scheme 1 outlines this pathway:

QuinolineClSO3HQuinoline-8-sulfonyl chloridePropyl bromide3-(Bromomethyl)thiopheneN-Propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide\text{Quinoline} \xrightarrow{\text{ClSO}_3\text{H}} \text{Quinoline-8-sulfonyl chloride} \xrightarrow[\text{Propyl bromide}]{\text{3-(Bromomethyl)thiophene}} \text{N-Propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide}

Spectroscopic Characterization

While specific data for this compound are unavailable, analogous derivatives exhibit:

PropertyRange/ValueExample CompoundCitation
UV-Vis λ<sub>max</sub>337–341 nm10j
Emission λ<sub>em</sub>411–430 nm10f
Quantum Yield (Φ)0.015–0.55810h
Stokes ShiftUp to 0.6237 × 10⁴ cm⁻¹10h

¹H NMR of similar compounds shows characteristic signals:

  • Quinoline H-2: δ 8.9–9.1 ppm (d, J = 8 Hz)

  • Thiophene protons: δ 7.2–7.5 ppm (m)

  • Propyl chain: δ 0.9–1.7 ppm (m)

Biological Activity and Mechanism

Carbonic Anhydrase Inhibition

Quinoline-sulfonamides are potent inhibitors of cancer-associated CA isoforms (e.g., hCA IX/XII). The propyl-thiophene substituents may enhance selectivity via hydrophobic interactions with the CA active site :

CompoundhCA IX K<sub>I</sub> (nM)hCA XII K<sub>I</sub> (nM)Citation
13b5.513.2
11c8.422.1
AAZ (control)255.8

Molecular docking suggests the thiophene ring engages in π-π stacking with His94 in hCA IX, while the sulfonamide coordinates the catalytic zinc ion .

PKM2 Modulation

8-Quinolinesulfonamides act as allosteric PKM2 activators, shifting the enzyme to a tetrameric state to suppress tumor glycolysis . Key interactions include:

  • Sulfonamide hydrogen bonds with Arg116/162.

  • Quinoline-thiophene stacking with Phe26/28.

CompoundIC₅₀ (μM) A549 CellsCitation
9a1.2
Reference2.5

Computational and Pharmacokinetic Profiling

Density Functional Theory (DFT) Analysis

For analog 10p :

  • HOMO-LUMO Gap: 3.12 eV (lower than similar derivatives, indicating higher reactivity).

  • Molecular Electrostatic Potential (MEP): Negative charge localized on sulfonamide oxygen atoms.

ADMET Predictions

Predicted properties for N-propyl-N-(thiophen-3-ylmethyl)quinoline-8-sulfonamide:

ParameterPredictionCitation
LogP3.2 (moderate lipophilicity)
CYP3A4 InhibitionProbable
Bioavailability85%

Comparative Analysis with Analogues

Structural modifications significantly impact activity:

ModificationEffect on hCA IX K<sub>I</sub>Effect on PKM2 Activation
Para-sulfonamide↑ Potency (5.5 nM)-
Meta-sulfonamide↓ Potency (8.4 nM)-
Thiophene Addition↑ Selectivity↑ Binding affinity

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